An In-Depth Technical Guide to 2-Ethenylfuran: Molecular Structure, Properties, and Synthetic Methodologies
An In-Depth Technical Guide to 2-Ethenylfuran: Molecular Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethenylfuran, also known as 2-vinylfuran, is a heterocyclic organic compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring a furan ring conjugated with a vinyl group, imparts distinct chemical reactivity, making it a valuable precursor for the synthesis of a wide range of more complex molecules, including those with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic data of 2-ethenylfuran. Detailed experimental protocols for its synthesis are presented, along with an exploration of its reactivity and potential applications in drug discovery and development.
Molecular Structure and Identification
2-Ethenylfuran is characterized by a five-membered furan ring substituted at the 2-position with an ethenyl (vinyl) group.[1] This arrangement results in a conjugated π-system that influences the molecule's electronic properties and reactivity.
Table 1: Molecular Identifiers for 2-Ethenylfuran
| Identifier | Value |
| Molecular Formula | C₆H₆O[2] |
| IUPAC Name | 2-ethenylfuran[2] |
| SMILES | C=CC1=CC=CO1[2] |
| InChI | InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2[2] |
| InChIKey | QQBUHYQVKJQAOB-UHFFFAOYSA-N[2] |
| CAS Number | 1487-18-9[3] |
Physicochemical Properties
The physical and chemical properties of 2-ethenylfuran are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 2: Physicochemical Properties of 2-Ethenylfuran
| Property | Value | Reference(s) |
| Molecular Weight | 94.11 g/mol | [2] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [4] |
| Boiling Point | 99.00 to 100.00 °C @ 760.00 mm Hg | [4] |
| Melting Point | -94.00 °C @ 760.00 mm Hg | [4] |
| Density | Not available | |
| Solubility | Soluble in alcohol; Insoluble in water | [4] |
| logP (o/w) | 2.395 (est.) | [4] |
| Vapor Pressure | 42.581001 mmHg @ 25.00 °C (est.) | [4] |
| Flash Point | 42.00 °F (5.50 °C) (est.) | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-ethenylfuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 3: Predicted ¹H NMR Spectral Data for 2-Ethenylfuran
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.4 | dd | H5 |
| ~6.5 | dd | H3 |
| ~6.3 | dd | H4 |
| ~6.7 | dd | Hα (vinyl) |
| ~5.7 | d | Hβ (vinyl, trans) |
| ~5.2 | d | Hβ (vinyl, cis) |
Table 4: Predicted ¹³C NMR Spectral Data for 2-Ethenylfuran
| Chemical Shift (ppm) | Assignment |
| ~152 | C2 |
| ~143 | C5 |
| ~128 | Cα (vinyl) |
| ~112 | Cβ (vinyl) |
| ~110 | C3 |
| ~108 | C4 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 2-ethenylfuran. Key absorptions are expected for the C=C bonds of the furan ring and the vinyl group, as well as the C-O-C stretch of the ether functionality.
Mass Spectrometry (MS)
Mass spectrometry of 2-ethenylfuran shows a molecular ion peak (M+) at m/z 94, corresponding to its molecular weight.[5]
Synthesis of 2-Ethenylfuran
2-Ethenylfuran can be synthesized through several methods. The Wittig reaction, utilizing 2-furancarboxaldehyde as a starting material, is a common and effective approach.
Experimental Protocol: Synthesis via Wittig Reaction
This protocol outlines the synthesis of 2-ethenylfuran from 2-furancarboxaldehyde and methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium amide (NaNH₂) or other strong base
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Furancarboxaldehyde (furfural)
-
Anhydrous sodium sulfate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether.
-
To this suspension, add sodium amide portion-wise at room temperature. The mixture will turn a characteristic yellow-orange color, indicating the formation of the phosphorus ylide.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Wittig Reaction: Cool the ylide solution in an ice bath. Add a solution of 2-furancarboxaldehyde in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to afford pure 2-ethenylfuran.
Logical Workflow for Wittig Synthesis of 2-Ethenylfuran
Caption: Workflow for the synthesis of 2-ethenylfuran via the Wittig reaction.
Reactivity and Potential Applications in Drug Development
The conjugated system of 2-ethenylfuran makes it susceptible to a variety of chemical transformations, rendering it a useful intermediate in organic synthesis.
Key Chemical Reactions
-
Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions, allowing for the construction of complex cyclic systems.
-
Electrophilic Addition: The vinyl group readily undergoes electrophilic addition reactions.
-
Polymerization: 2-Ethenylfuran can be polymerized to form materials with interesting properties.[6]
Role in Drug Discovery
The furan moiety is a common scaffold in many biologically active compounds and approved drugs.[7] Furan derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.
Biological Activity of Vinylfuran Derivatives:
Derivatives of 2-vinylfuran have been shown to inhibit key processes in energy metabolism, particularly glycolysis, in microorganisms such as yeast.[1] The biological activity is influenced by the chemical reactivity of the electrophilic exocyclic double bond and the lipophilicity of the molecule.[1]
Furan Derivatives as Kinase Inhibitors:
The furan nucleus is a key structural feature in some kinase inhibitors.[8][9] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. Furan-containing compounds can be designed to bind to the ATP-binding site of kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that promote cell proliferation and survival.
Illustrative Signaling Pathway Inhibition by a Furan-Containing Kinase Inhibitor
Caption: Generalized signaling pathway showing inhibition by a furan-based kinase inhibitor.
Conclusion
2-Ethenylfuran is a valuable and reactive molecule with significant potential in organic synthesis and medicinal chemistry. Its well-defined molecular structure and physicochemical properties, coupled with established synthetic routes, make it an accessible building block for the creation of novel compounds. The demonstrated biological activity of furan derivatives, particularly as kinase inhibitors, highlights the potential of 2-ethenylfuran as a scaffold for the development of new therapeutic agents. Further research into the synthesis of novel 2-ethenylfuran derivatives and the elucidation of their specific mechanisms of biological action is warranted to fully exploit their potential in drug discovery.
References
- 1. Antimicrobial activity of 2-vinylfuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. 2-Vinylfuran [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijabbr.com [ijabbr.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
